5,6,7-Trihydroxy-2-(2,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one

Catalog No.
S16043258
CAS No.
96203-58-6
M.F
C15H10O8
M. Wt
318.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6,7-Trihydroxy-2-(2,4,5-trihydroxyphenyl)-4H-1-b...

CAS Number

96203-58-6

Product Name

5,6,7-Trihydroxy-2-(2,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one

IUPAC Name

5,6,7-trihydroxy-2-(2,4,5-trihydroxyphenyl)chromen-4-one

Molecular Formula

C15H10O8

Molecular Weight

318.23 g/mol

InChI

InChI=1S/C15H10O8/c16-6-2-8(18)7(17)1-5(6)11-3-9(19)13-12(23-11)4-10(20)14(21)15(13)22/h1-4,16-18,20-22H

InChI Key

VQHQNIOOUSMPJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O

5,6,7-Trihydroxy-2-(2,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one is a complex flavonoid compound characterized by its multiple hydroxyl groups, which contribute to its significant antioxidant properties. Flavonoids are a diverse class of polyphenolic compounds prevalent in various plants and are recognized for their health benefits, including anti-inflammatory and anticancer effects. This particular compound's structure includes a benzopyran moiety, which is typical of flavonoids, and its unique hydroxylation pattern enhances its reactivity and biological activity.

The chemical behavior of 5,6,7-trihydroxy-2-(2,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one includes several types of reactions:

  • Oxidation: This compound can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can undergo reduction reactions to yield dihydro derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring, utilizing reagents such as halogens or nitrating agents.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for modification to enhance specific properties .

5,6,7-Trihydroxy-2-(2,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one exhibits notable biological activities primarily attributed to its antioxidant capabilities. It effectively scavenges free radicals and reduces oxidative stress by interacting with reactive oxygen species (ROS) and reactive nitrogen species (RNS). This interaction not only mitigates cellular damage but also activates antioxidant enzymes while inhibiting pro-oxidant enzymes. Additionally, studies suggest potential anti-inflammatory and anticancer properties, making it a subject of interest in pharmacological research .

The synthesis of 5,6,7-trihydroxy-2-(2,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one typically involves:

  • Claisen-Schmidt Condensation: This method combines hydroxybenzaldehydes with hydroxyacetophenones under acidic or basic conditions. Sodium hydroxide is commonly used as a base to facilitate the reaction.
  • Optimization for Industrial Production: For large-scale production, continuous flow reactors and advanced purification techniques such as chromatography are employed to enhance yield and purity.

These synthetic routes are crucial for producing the compound in quantities sufficient for research and potential therapeutic applications .

The primary applications of 5,6,7-trihydroxy-2-(2,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one lie in:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored for therapeutic uses in conditions related to oxidative stress.
  • Nutraceuticals: As a dietary supplement for enhancing health due to its natural origins and beneficial effects.
  • Cosmetics: Incorporated into skincare products for its protective properties against oxidative damage.

These applications underscore the compound's versatility across various industries .

Research involving interaction studies of 5,6,7-trihydroxy-2-(2,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one has focused on its molecular docking capabilities with various biological targets. These studies aim to elucidate how the compound interacts at the molecular level with enzymes and receptors involved in oxidative stress pathways. Such investigations are crucial for understanding its mechanism of action and potential therapeutic roles .

Several compounds exhibit structural similarities to 5,6,7-trihydroxy-2-(2,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
5,7-Dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-oneContains two hydroxyl groups on different positionsExhibits distinct biological activities
5,6-Dihydroxy-2-(3-methoxyphenyl)-4H-chromen-4-oneSimilar benzopyran structure with methoxy substitutionDifferent reactivity due to methoxy group
3',4',5'-TrihydroxyflavoneFlavonoid backbone with multiple hydroxyl groupsKnown for neuroprotective effects

Uniqueness

The uniqueness of 5,6,7-trihydroxy-2-(2,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one lies in its specific hydroxylation pattern that enhances its antioxidant properties. The presence of multiple hydroxyl groups allows for effective scavenging of free radicals and contributes to its high reactivity in various

XLogP3

1.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

318.03756727 g/mol

Monoisotopic Mass

318.03756727 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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